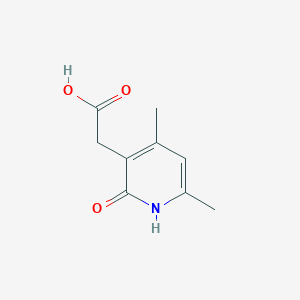

2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as DMDO-3A, and its chemical structure consists of a pyridine ring with a carboxylic acid group and a methyl group on each side.

科学的研究の応用

Scientific Research Applications of Acids

Herbicide Toxicity and Environmental Impact

Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a structurally different but functionally related herbicide, highlight its worldwide use in agricultural and urban activities for pest control. Research trends focus on occupational risk, neurotoxicity, resistance, tolerance to herbicides, and impacts on non-target species, particularly aquatic ones. This indicates a broader interest in understanding the environmental and health impacts of herbicides, which could be relevant for assessing the effects of related compounds (Zuanazzi, Ghisi, & Oliveira, 2020).

Acetic Acid in Food and Beverage Production

Acetic acid bacteria play a critical role in the production of vinegar and fermented beverages like kombucha and kefir. This review of acetic acid bacteria physiology emphasizes their importance in food and beverage industries and their potential for future biotechnological applications, including health benefits associated with consumption of fermented products. Such insights could be extrapolated to understand the biotechnological potential of related compounds (Lynch, Zannini, Wilkinson, Daenen, & Arendt, 2019).

Wastewater Disinfection with Peracetic Acid

Peracetic acid's effectiveness as a disinfectant for wastewater effluents highlights its broad-spectrum antimicrobial activity. This demonstrates the environmental and practical applications of certain acids in water treatment processes, suggesting potential areas of research for related chemical compounds (Kitis, 2004).

Corrosion Inhibition in Industrial Cleaning

The use of organic acids as corrosion inhibitors during industrial cleaning of metals in acidic solutions provides insights into the chemical properties and applications of acids in protecting metal surfaces. This could inform research on the chemical interactions and protective uses of related compounds (Goyal et al., 2018).

作用機序

Target of Action

The primary target of 2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This protein plays a crucial role in the replication cycle of the HIV-1 virus, making it a significant target for antiviral therapies .

Mode of Action

The compound exhibits affinity to its target through a process known as molecular docking . This interaction disrupts the normal function of the HIV-1 p7 nucleocapsid protein, thereby inhibiting the replication of the HIV-1 virus .

Biochemical Pathways

It is known that the compound interferes with theHIV-1 replication cycle . By targeting the zinc finger domain of the HIV-1 p7 nucleocapsid protein, the compound disrupts the virus’s ability to replicate, thus inhibiting its proliferation .

Pharmacokinetics

The compound is described as having suitable admet parameters , suggesting it has favorable bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 replication . By disrupting the function of the HIV-1 p7 nucleocapsid protein, the compound prevents the virus from replicating, thereby reducing viral load and potentially slowing the progression of the disease .

特性

IUPAC Name |

2-(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-3-6(2)10-9(13)7(5)4-8(11)12/h3H,4H2,1-2H3,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHCDWGQNIFECG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2767101.png)

![2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/no-structure.png)

![Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2767115.png)

![5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2767116.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2767119.png)